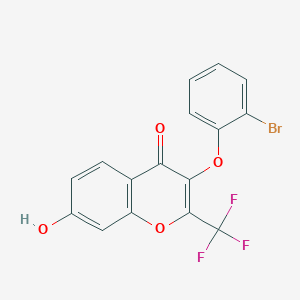

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Historical Development of Chromone Research

Chromones, characterized by a benzopyran-4-one core, have a rich history rooted in traditional medicine. The first clinically significant chromone, khellin, was isolated from Ammi visnaga and used as a bronchodilator in the mid-20th century. Its success spurred synthetic efforts, culminating in disodium cromoglycate (DSCG), a mast cell stabilizer developed in the 1960s. Early research relied on animal models and human bronchial challenge tests to screen derivatives, establishing chromones as anti-inflammatory and antispasmodic agents. Over time, the focus shifted toward structural modifications to enhance efficacy and target specificity. Modern chromone derivatives often feature substitutions at positions 2, 3, and 7, which influence electronic properties, metabolic stability, and binding affinities. For example, halogenation at position 6 or 7 has been linked to improved monoamine oxidase-B (MAO-B) inhibition, a key target in Parkinson’s disease. This historical progression underscores the transition from natural product extraction to rational drug design, with 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one embodying the synthetic sophistication of contemporary chromone chemistry.

Significance of Trifluoromethyl-Substituted Chromones in Scientific Literature

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its electron-withdrawing effects, metabolic resistance, and ability to modulate lipophilicity. In chromones, CF₃ substitutions at position 2 or 3 have shown remarkable impacts on enzymatic inhibition. For instance, compound 16 from recent studies, featuring a methyl group at position 4 and chlorine at position 3, exhibited an MAO-B IC₅₀ of 0.634 µM, outperforming earlier inhibitors. Computational analyses suggest that CF₃ groups enhance binding through hydrophobic interactions and dipole stabilization, particularly in enzymes with aromatic active sites.

Table 1: Impact of Substituents on MAO-B Inhibition in Chromone Derivatives

| Compound | Substituent Positions | MAO-B IC₅₀ (µM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|---|

| 1 | None | 31.5 | 1.2 |

| 8 | Br (C4), F (C2) | 0.89 | 28.6 |

| 16 | CH₃ (C4), Cl (C3) | 0.634 | 45.8 |

| 133 | COOH (C3) | 0.638 | 12.4 |

Data adapted from studies on chromone derivatives.

The trifluoromethyl group’s steric and electronic profile makes it particularly effective at position 2, where it can stabilize charge-transfer interactions with MAO-B’s flavin adenine dinucleotide (FAD) cofactor. This substitution strategy has been validated in multi-target ligands designed for neurodegenerative diseases, where chromones inhibit amyloid-β aggregation and cholinesterases simultaneously. The incorporation of CF₃ in this compound likely enhances its binding to hydrophobic enzyme pockets, positioning it as a candidate for further optimization.

Research Trends in Bromophenoxy-Substituted Chromones

Bromophenoxy substituents combine the lipophilic properties of aryl ethers with the electronic effects of bromine, making them attractive for CNS-targeted therapies. Recent studies highlight bromine’s role at position 4 of the chromone ring, where it improves MAO-B inhibition by 28-fold compared to unsubstituted analogs. The phenoxy group, meanwhile, enhances blood-brain barrier permeability due to its moderate logP value, a critical factor in neurodegenerative drug design.

In synthetic campaigns, bromophenoxy chromones are often prepared via Ullmann coupling or nucleophilic aromatic substitution, reactions that tolerate diverse electronic environments. For example, compound 12 (Table 1), featuring fluorine at position 2 and bromine at position 4, achieved an IC₅₀ of 0.89 µM for MAO-B, underscoring the synergy between halogens and aryloxy groups. The 2-bromophenoxy moiety in the target compound may similarly engage in π-π stacking with tyrosine residues in MAO-B’s active site, while its electron-deficient aromatic ring could polarize adjacent hydrogen bonds.

Position of Target Compound in Contemporary Research

This compound exemplifies the convergence of historical insights and modern SAR principles. Its 7-hydroxy group mirrors natural chromones like baicalin, which promote neurogenesis by activating Nrf2/HO-1 signaling. The trifluoromethyl group at position 2 aligns with trends in MAO-B inhibitor design, where electron-withdrawing groups enhance reversible binding. Meanwhile, the 2-bromophenoxy substituent at position 3 introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.

Current research prioritizes multi-target chromones for neurodegenerative diseases, and this compound’s structure suggests compatibility with such strategies. For instance, the hydroxy group could scavenge reactive oxygen species (ROS), while the trifluoromethyl and bromophenoxy moieties inhibit MAO-B and acetylcholinesterase (AChE). Although in vivo data are lacking, in silico models predict favorable pharmacokinetics, with a polar surface area (PSA) of ~75 Ų, balancing solubility and membrane permeability. As synthetic methodologies advance, this compound serves as a template for exploring halogen-fluorine synergies in chromone-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPAUUODTPDZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with the chromenone core.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds within the chromen-4-one family exhibit significant anti-inflammatory effects. The mechanism of action is believed to involve modulation of key inflammatory pathways, such as the NF-κB and MAPK pathways. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antioxidant Activity

The antioxidant potential of 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been demonstrated in several studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Effects

Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study 1: Anti-inflammatory Activity

In a study published in Molecules, researchers investigated the anti-inflammatory effects of various chromen-4-one derivatives, including this compound. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

A recent publication highlighted the antioxidant capabilities of this compound through DPPH radical scavenging assays. The results demonstrated a dose-dependent increase in antioxidant activity, suggesting its utility in formulations aimed at combating oxidative stress-related conditions .

Case Study 3: Anticancer Properties

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The study concluded that this compound could be a lead candidate for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenoxy and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Derivatives

3-(2-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Differences: Chlorine replaces bromine in the phenoxy group.

- Impact : Chlorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to bromine. This substitution may weaken van der Waals interactions in biological systems but enhance solubility due to reduced molecular weight.

- Biological Relevance : Chloro derivatives often exhibit slightly lower α-amylase inhibitory activity than bromo analogs, as seen in studies comparing halogenated flavones .

3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Differences: A 4-chlorophenyl group replaces the bromophenoxy moiety, with an additional diethylamino-methyl substituent at position 6.

- The 4-chlorophenyl group may enhance π-π stacking in enzyme binding pockets.

- Applications : Such modifications are common in antimicrobial agents targeting bacterial biofilms .

Methoxy vs. Hydroxy Substitutions

3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

- Structural Differences : Methoxy replaces the hydroxyl group at position 7, and a methyl group replaces trifluoromethyl at position 2.

- Impact: Methoxy reduces hydrogen-bonding capacity but increases lipophilicity.

- Synthetic Notes: Separation of methoxy derivatives often requires column chromatography with CH₂Cl₂-MeOH eluents .

7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (3g)

- Structural Differences: A para-methoxyphenyl group replaces the ortho-bromophenoxy moiety.

- Impact: The para-methoxy group enhances electron-donating effects, altering the chromenone’s UV absorption profile. This compound showed moderate α-amylase inhibition (IC₅₀ ~15 µM) in vitro, suggesting substituent positioning critically affects activity .

Bulky Substituents and Extended Moieties

7-Hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Differences: An isopropyl group replaces bromine on the phenoxy ring.

- However, it may improve membrane permeability in hydrophobic environments .

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Differences: A dihydrobenzodioxin ring replaces the bromophenoxy group, with ethyl and isopropoxy substituents.

- Impact : The benzodioxin moiety introduces rigidity and oxygen-rich regions, favoring interactions with polar residues in proteins. Ethyl and isopropoxy groups enhance lipophilicity for CNS-targeting applications .

Biological Activity

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula: CHBrFO

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Activity: The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition: Studies indicate that it may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s.

- Anti-inflammatory Effects: The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with receptor sites, enhancing binding affinity.

- Halogen Bonding: The bromine and trifluoromethyl groups facilitate halogen bonding, increasing the compound's interaction with target proteins.

- Electron-Withdrawing Effects: The trifluoromethyl group improves metabolic stability and lipid solubility, aiding in membrane permeability.

Antioxidant Activity

A study demonstrated that the compound exhibits significant antioxidant activity by reducing oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, yielding an IC value of 25 μM.

| Compound | IC (μM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 10 |

Enzyme Inhibition

Inhibition studies against AChE and COX enzymes revealed promising results. The following table summarizes the IC values for enzyme inhibition:

| Enzyme | IC (μM) |

|---|---|

| AChE | 19.2 |

| COX-1 | 15.5 |

| COX-2 | 12.8 |

These results indicate that the compound may serve as a lead for developing therapeutic agents targeting neurodegenerative diseases and inflammatory disorders.

Case Studies

-

Neuroprotective Effects: In a study involving MCF-7 breast cancer cells, the compound demonstrated cytotoxic effects with an IC value of 30 μM, indicating potential use in cancer therapy.

- Study Reference: ResearchGate Study on Cytotoxicity

- Anti-inflammatory Properties: Another study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis, suggesting its potential for treating chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and what intermediates are critical?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

- Friedel-Crafts acylation to form a chalcone intermediate, followed by iodine-mediated cyclization to yield the chromen-4-one core .

- Alkylation at the C7 hydroxyl group using halogenated hydrocarbons (e.g., 1,4-dibromobutane) under basic conditions (K₂CO₃) in acetone .

- Selective demethylation or functionalization of substituents (e.g., trifluoromethyl groups) to optimize reactivity .

Key intermediates include chalcone derivatives and hydroxylated precursors, which are confirmed via HRMS (e.g., [M + H]+ 358.0435) and melting point analysis (e.g., 118–119°C) .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M + H]+ matching theoretical values within 0.0002 Da) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .

- IR Spectroscopy: Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .

- Melting Point Analysis: Ensures purity (e.g., sharp melting range <2°C) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data. SHELXL refines structures via least-squares minimization, addressing disorders (e.g., solvent molecules) and twinning .

- Validation: Check R-factors (e.g., R₁ < 0.05 for high-resolution data) and residual electron density maps to confirm atomic positions .

- Case Study: For chromen-4-one derivatives, SHELXL resolves rotational disorders in aromatic substituents (e.g., trifluoromethyl groups) by refining anisotropic displacement parameters .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or substituent effects?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like trifluoromethyl groups increase electrophilicity at the C2 position .

- Molecular Docking: Screens binding affinity to biological targets (e.g., kinases) using software like AutoDock. The bromophenoxy group enhances hydrophobic interactions in enzyme pockets .

- Solubility Prediction: LogP values (e.g., ~3.5) are derived from substituent contributions (trifluoromethyl: +0.9, hydroxyl: -1.0) .

Q. How are contradictions in spectral or biological data addressed during structural optimization?

Methodological Answer:

- Data Triangulation: Combine NMR, HRMS, and crystallography to resolve discrepancies. For example, unexpected NOESY correlations may indicate rotational isomerism in solution .

- Biological Replicates: Test derivatives (e.g., C3-modified analogs) in multiple assays (e.g., cytotoxicity, enzyme inhibition) to confirm structure-activity relationships .

- Chromatographic Purity: Use HPLC (C18 column, MeCN/H₂O gradient) to isolate isomers or byproducts, ensuring bioactivity correlates with the intended structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.